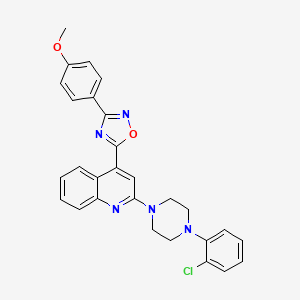

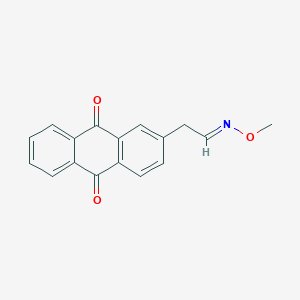

![molecular formula C21H17F3O6 B2669700 Ethyl 2-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate CAS No. 847376-60-7](/img/structure/B2669700.png)

Ethyl 2-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Ethyl 2-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate” is a chemical compound with a molecular weight of 430.46 .

Molecular Structure Analysis

The InChI code for this compound is "1S/C26H22O6/c1-3-30-26(28)24(18-7-5-4-6-8-18)31-21-14-11-19-15-22(25(27)32-23(19)16-21)17-9-12-20(29-2)13-10-17/h4-16,24H,3H2,1-2H3" . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 430.46 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Aplicaciones Científicas De Investigación

Structural Analysis and Synthesis The compound has been synthesized and structurally analyzed through various techniques including IR, NMR, and X-ray diffraction. It demonstrates significant in vitro antibacterial activity against both gram-positive and gram-negative bacteria. The crystalline structure exhibits weak inter and intramolecular interactions, contributing to its stability and potential biological activities (L. Rani, 2017).

Antibacterial and Antifungal Properties Innovative derivatives have been synthesized showcasing antibacterial and antifungal activities. These activities suggest potential applications in developing new antimicrobial agents. The chemical reactions involved in the synthesis of these compounds provide a foundation for further exploration of their biological applications (G. Parameshwarappa et al., 2009).

Antioxidative and Anti-inflammatory Activities A derivative isolated from the red seaweed Gracilaria opuntia exhibited strong antioxidative and anti-inflammatory activities. It inhibited pro-inflammatory enzymes more effectively than some synthetic non-steroidal anti-inflammatory drugs (NSAIDs), indicating a safer profile for potential therapeutic applications (Fasina Makkar & K. Chakraborty, 2018).

Chemical Modifications and Biological Activities Research has also focused on the synthesis of various derivatives through chemical modifications, aiming to explore their biological activities. For example, reactions with S-methylisothiosemicarbazide hydroiodide produced compounds with potential biological relevance (Daria A. Vetyugova et al., 2018).

Antimicrobial Analysis and Toxicity Study Another study reported the synthesis of novel derivatives through an environmentally friendly process, which were then evaluated for their antimicrobial properties. This research not only highlighted their significant antimicrobial potential but also included enzyme assay studies, docking studies, and toxicity evaluations to ensure safety and efficacy (S. Tiwari et al., 2018).

Mecanismo De Acción

Propiedades

IUPAC Name |

ethyl 2-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F3O6/c1-3-28-17(25)11-29-14-8-9-15-16(10-14)30-20(21(22,23)24)18(19(15)26)12-4-6-13(27-2)7-5-12/h4-10H,3,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGAWGIABKKHCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

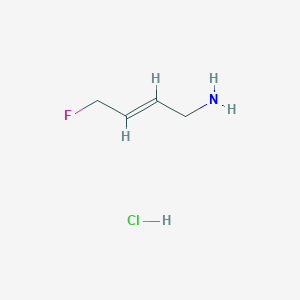

![2,5-dichloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2669619.png)

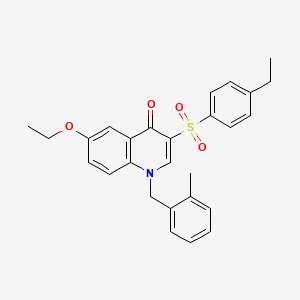

![methyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2669620.png)

![4-(3,4-Dichlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole](/img/structure/B2669625.png)

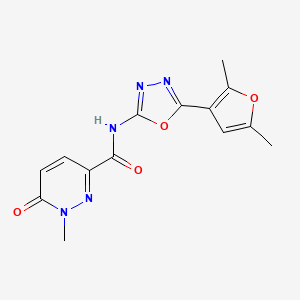

![N-[3-(1-adamantyloxy)propyl]-4-(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanamide](/img/structure/B2669633.png)

![4-[2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]morpholine](/img/structure/B2669637.png)

![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-hydroxychromen-2-one](/img/structure/B2669639.png)